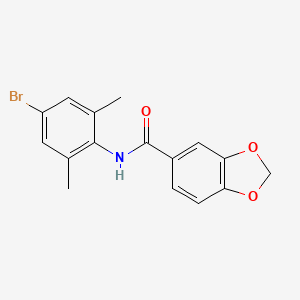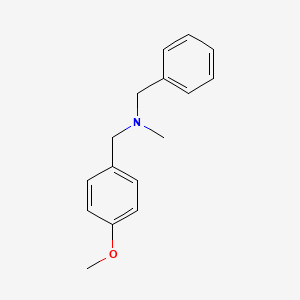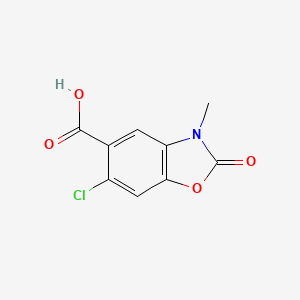![molecular formula C14H17F4NO3 B5885376 N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide](/img/structure/B5885376.png)
N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide, also known as TFPF, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. The compound is synthesized through a specific method that involves the use of various reagents and solvents.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide is not fully understood. However, studies have shown that the compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide also inhibits the activity of 5-lipoxygenase (5-LOX), an enzyme that is involved in the production of leukotrienes, which are potent inflammatory mediators.
Biochemical and Physiological Effects:
N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide has been shown to have significant biochemical and physiological effects. Studies have shown that the compound reduces the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide inhibits the proliferation of tumor cells and induces apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide in lab experiments is its potent anti-inflammatory and antitumor properties. The compound is also stable and can be easily synthesized in the laboratory. However, one of the limitations of N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide is its complex synthesis method, which requires expertise in organic chemistry.
Direcciones Futuras
There are several future directions for the research on N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide. One area of research is the development of new drugs based on N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide for the treatment of inflammatory diseases and cancer. Another area of research is the investigation of the mechanism of action of N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide, which could lead to the development of more potent and selective inhibitors of COX-2 and 5-LOX. Additionally, the use of N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide in combination with other drugs for the treatment of various diseases could be explored.
Métodos De Síntesis
The synthesis of N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide involves the use of various reagents and solvents. In the initial step, cyclopentylamine is reacted with 2,2,3,3-tetrafluoropropyl chloroformate to form N-cyclopentyl-5-(2,2,3,3-tetrafluoropropyl)isoxazolidin-3-one. The resulting compound is then reacted with furfurylamine to form N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide. The synthesis method is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide has been extensively studied for its potential applications in scientific research. One of the primary areas of research is the development of new drugs for various diseases. N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide has been found to have potent anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide has been shown to have antitumor activity, making it a potential candidate for cancer treatment.
Propiedades
IUPAC Name |
N-cyclopentyl-5-(2,2,3,3-tetrafluoropropoxymethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F4NO3/c15-13(16)14(17,18)8-21-7-10-5-6-11(22-10)12(20)19-9-3-1-2-4-9/h5-6,9,13H,1-4,7-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCSSRGAJKTIQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(O2)COCC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-2,1,3-benzothiadiazol-4-ylacetamide](/img/structure/B5885296.png)

![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-({5-[(3,5-dimethylphenoxy)methyl]-2-furyl}methylene)propanohydrazide](/img/structure/B5885309.png)
![2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5885315.png)
![2-ethoxy-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5885321.png)

![1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5885328.png)
![2-[(cyclohexylcarbonyl)amino]-5-hydroxybenzoic acid](/img/structure/B5885344.png)


![5-[(4-tert-butylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5885387.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5885388.png)
![4-allyl-5-{[(4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5885400.png)
![1-{4-[4-(butylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5885407.png)